molecular formula C16H14Cl2O B137435 (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers) CAS No. 374777-87-4

(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers)

Cat. No. B137435
M. Wt: 293.2 g/mol
InChI Key: GZQAUCBRPSENQB-CHPOKUKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

This chemical is integral in the industrial synthesis of sertraline hydrochloride, a potent antidepressant. Vukics et al. (2002) describe an improved synthesis process for sertraline hydrochloride, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This method is more environmentally friendly and yields a high-purity product necessary for pharmaceutical use (Vukics et al., 2002).

Chemical Synthesis Techniques

Quallich and Woodall (1992) reported two efficient routes to synthesize 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, involving chiral benzylic alcohol. This process includes catalytic asymmetric reduction and SN2 cuprate displacement, showcasing the compound's utility in complex organic syntheses (Quallich & Woodall, 1992).

Role in Naphthalene Oxidation

Barkanova and Kaliya (1999) studied the oxidation of naphthalene using Mn(III) complexes of meso-tetra(o,o′-dichlorophenyl)porphyrin. They found that these complexes are efficient catalysts, with the nature of intermediates and final products depending on the catalyst's structure. This highlights the compound's significance in understanding complex oxidation processes (Barkanova & Kaliya, 1999).

Crystal Structure Analysis

Kavitha et al. (2006) synthesized and analyzed the crystal structure of a novel compound related to 4-(3,4-dichlorophenyl)-3,4-dihydro-naphthalen-1(2H)-one. Their work, involving X-ray crystallography, adds to the understanding of the structural properties of compounds derived from (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Kavitha et al., 2006).

Antimalarial Activity

Gillespie et al. (1975) explored the antimalarial activity of 3-substituted 1-naphthalenemethanols, including compounds with a 3,4-dichlorophenyl group. Their findings contribute to the potential therapeutic applications of these compounds in treating malaria (Gillespie et al., 1975).

Role in Calcium Channel Blocking and Antihypertensive Properties

Atwal et al. (1987) investigated substituted 1,2,3,4-tetrahydroaminonaphthols as calcium channel blockers with antihypertensive properties. They found these compounds also possessed adrenergic beta-receptor blocking activity, demonstrating the multifaceted pharmacological potential of derivatives from (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Atwal et al., 1987).

properties

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-CHPOKUKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431518
Record name (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL

CAS RN

374777-87-4
Record name (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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